3-Bromo-2-ethoxy-6-fluorophenol
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Overview
Description
3-Bromo-2-ethoxy-6-fluorophenol is a chemical compound with the molecular formula C8H8BrFO2 and a molecular weight of 235.05 g/mol . It is characterized by the presence of bromine, ethoxy, and fluorine substituents on a phenol ring. This compound is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-2-ethoxy-6-fluorophenol typically involves the bromination, ethoxylation, and fluorination of a phenol derivative. One common method includes:
Ethoxylation: The addition of an ethoxy group (–OCH2CH3) to the phenol ring, often achieved through the reaction with ethyl iodide (C2H5I) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-2-ethoxy-6-fluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The bromine, ethoxy, and fluorine substituents can be replaced by other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The phenol group can be oxidized to quinones or reduced to cyclohexanols under appropriate conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where it reacts with boronic acids in the presence of a palladium catalyst to form biaryl compounds.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.
Electrophilic Substitution: Sulfuric acid (H2SO4) or nitric acid (HNO3) as catalysts.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation can produce quinones.
Scientific Research Applications
3-Bromo-2-ethoxy-6-fluorophenol is utilized in various scientific research fields, including:
Chemistry: As a building block in organic synthesis for the preparation of more complex molecules.
Biology: In the study of enzyme inhibition and protein-ligand interactions.
Medicine: Potential use in the development of pharmaceuticals due to its unique substituents that may impart specific biological activities.
Industry: In the development of organic electronic devices and materials.
Mechanism of Action
The mechanism of action of 3-Bromo-2-ethoxy-6-fluorophenol involves its interaction with molecular targets such as enzymes or receptors. The presence of bromine, ethoxy, and fluorine substituents can influence its binding affinity and specificity. These interactions can modulate biochemical pathways, leading to various biological effects. detailed mechanistic studies are required to fully elucidate its mode of action .
Comparison with Similar Compounds
Similar Compounds
3-Bromo-2-fluorophenol: Similar structure but lacks the ethoxy group.
2-Ethoxy-6-fluorophenol: Similar structure but lacks the bromine atom.
3-Bromo-2-ethoxyphenol: Similar structure but lacks the fluorine atom.
Uniqueness
3-Bromo-2-ethoxy-6-fluorophenol is unique due to the combination of bromine, ethoxy, and fluorine substituents on the phenol ring. This unique combination imparts distinct chemical and biological properties, making it valuable for specific research applications.
Properties
IUPAC Name |
3-bromo-2-ethoxy-6-fluorophenol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8BrFO2/c1-2-12-8-5(9)3-4-6(10)7(8)11/h3-4,11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAGGMTQYTWUXMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1O)F)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8BrFO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.05 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1367707-23-0 |
Source
|
Record name | 3-bromo-2-ethoxy-6-fluorophenol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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